REACTION_CXSMILES
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[OH2:1].[O-:2][S:3]([O-:6])(=[O:5])=[O:4].[Mg+2:7]>>[OH2:2].[OH2:1].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:3]([O-:6])([O-:5])(=[O:4])=[O:2].[Mg+2:7] |f:1.2,3.4.5.6.7.8.9.10.11|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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treated
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Name
|
|
Type
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product
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Smiles
|
|
Name
|
|
Type
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product
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Smiles
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O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |